Tungsten disulfide

Catalog No.
S570479
CAS No.
12138-09-9
M.F
S2W-4
M. Wt
248.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tungsten disulfide

CAS Number

12138-09-9

Product Name

Tungsten disulfide

IUPAC Name

tungsten;disulfide

Molecular Formula

S2W-4

Molecular Weight

248.0 g/mol

InChI

InChI=1S/2S.W/q2*-2;

InChI Key

OWRBHDYZJXBLLF-UHFFFAOYSA-N

SMILES

S=[W]=S

Canonical SMILES

[S-2].[S-2].[W]

Catalysis

WS₂ demonstrates excellent catalytic activity, particularly in the hydrogen evolution reaction (HER), a crucial process for generating clean hydrogen fuel. Its high efficiency and activity stem from its edge sites, which act as active centers for the reaction []. Researchers are actively exploring strategies to enhance the catalytic performance of WS₂, including increasing the exposed edge area and improving the inherent activity of these sites [].

Optoelectronics

WS₂ possesses intriguing optoelectronic properties, including a tunable bandgap and efficient light-matter interaction. This makes it a promising candidate for various optoelectronic devices, such as photodetectors, light-emitting diodes (LEDs), and solar cells []. Research efforts are focused on optimizing the synthesis and device fabrication techniques to realize the full potential of WS₂ in these applications [].

Biosensing

The biocompatibility, unique surface properties, and ability to interact with biomolecules make WS₂ a valuable material for biosensing applications. Researchers are exploring its use in detecting various biomolecules, such as proteins, DNA, and pathogens, with high sensitivity and specificity []. The potential of WS₂-based biosensors for disease diagnosis and monitoring is actively being investigated [].

Tungsten disulfide, with the chemical formula WS₂, is an inorganic compound composed of tungsten and sulfur. It belongs to the family of transition metal dichalcogenides and is known for its layered structure, which is similar to that of molybdenum disulfide. This layered configuration allows for easy exfoliation into monolayers or nanosheets, making it a subject of interest in various fields, including materials science and nanotechnology. Tungsten disulfide occurs naturally as the rare mineral tungstenite and has applications in catalysis and lubrication due to its unique properties such as high thermal stability, excellent lubricating characteristics, and semiconducting behavior .

The mechanism of action of WS₂ depends on the specific application.

  • Lubrication: The layered structure allows the WS₂ sheets to slide over each other, reducing friction between contacting surfaces [].
  • Catalysis: WS₂ can act as a catalyst for various reactions, including hydrodesulfurization (removal of sulfur from hydrocarbons) and hydrodenitrification (removal of nitrogen from hydrocarbons) []. The exact mechanism involves the adsorption of reactant molecules onto the WS₂ surface and their subsequent reaction.
  • Electronics: The layered structure and tunable electronic properties of WS₂ make it a potential candidate for future electronic devices like transistors and sensors []. The specific mechanism depends on the device design and intended functionality.

While generally considered non-toxic [], WS₂ dust can irritate the skin, eyes, and respiratory system upon prolonged exposure []. Proper handling procedures, including wearing appropriate personal protective equipment like gloves, safety glasses, and dust masks, are recommended when working with WS₂ powder.

  • Oxidation: In ambient air, tungsten disulfide can oxidize to form tungsten oxides when exposed to light and moisture. This process is particularly rapid for monolayer tungsten disulfide .
  • Thermal Decomposition: When heated in an inert atmosphere, tungsten disulfide decomposes into elemental tungsten and sulfur at temperatures exceeding 1250 °C .
  • Acid Reactions: Tungsten disulfide is susceptible to attack by a mixture of nitric acid and hydrofluoric acid, leading to its degradation .
  • Catalytic Activity: Tungsten disulfide serves as an effective catalyst in various reactions, such as the hydrogen evolution reaction and in Fenton-like processes for organic pollutant degradation .

- NanoSlick Lubricants" class="citation ml-xs inline" data-state="closed" href="https://www.nanoslicklubricants.com/tungsten-disulfide-synthesis-methods/" rel="nofollow noopener" target="_blank"> .
  • Exfoliation Techniques: Tungsten disulfide can also be synthesized through chemical exfoliation from bulk materials using lithium intercalation or treatment with chlorosulfonic acid .
  • Tungsten disulfide has a wide range of applications across various industries:

    • Lubrication: It is widely used as a dry lubricant due to its low friction coefficient and high load-bearing capacity, making it suitable for aerospace and military applications .
    • Catalysis: Tungsten disulfide acts as a catalyst in hydrodesulfurization processes in petroleum refining and as a co-catalyst in hydrogen evolution reactions .
    • Electronics: Its semiconducting properties make it a candidate for applications in electronic devices, particularly in field-effect transistors and photodetectors .
    • Nanotechnology: Due to its ability to form monolayers, tungsten disulfide is explored for use in nanoelectronics and optoelectronics .

    Studies on the interactions of tungsten disulfide with other materials have revealed its potential as an effective catalyst in various chemical processes. For example, it has been shown to enhance the efficiency of hydrogen evolution reactions when doped with cobalt, indicating that modifying its structure can significantly improve its catalytic performance . Additionally, research on its interactions with pollutants demonstrates its capability to facilitate the degradation of harmful substances through advanced oxidation processes .

    Tungsten disulfide shares similarities with other transition metal dichalcogenides but exhibits unique properties that distinguish it:

    CompoundChemical FormulaKey Features
    Molybdenum DisulfideMoS₂Similar layered structure; widely studied for catalysis
    Titanium DisulfideTiS₂Exhibits superconductivity; used in electronic applications
    Rhenium DisulfideReS₂Notable for its optical properties; less common than WS₂
    Zirconium DisulfideZrS₂Less stable; primarily studied for theoretical applications

    Tungsten disulfide stands out due to its excellent lubricating properties combined with significant catalytic activity and stability under various conditions, making it highly versatile compared to its counterparts .

    WS₂ research originated in the 1960s with Dr. Robert Nelson's work on dry lubricants for NASA's Mariner program, culminating in the AMS 2530 specification for aerospace applications. The field transformed in 1992 when Prof. Reshef Tenne at the Weizmann Institute discovered WS₂ nanotubes—the first inorganic fullerene-like structures—ushering in the era of transition metal dichalcogenide (TMD) nanotechnology. Subsequent milestones include:

    • 2002: Commercial production of WS₂ nanomaterials by NanoMaterials Ltd.
    • 2012: Synthesis of submillimeter WS₂ nanotubes with aspect ratios >3000.
    • 2020s: Emergence of WS₂ in hydrogen evolution catalysis and quantum materials research.

    Position within Transition Metal Dichalcogenide Family

    WS₂ belongs to the MX₂ TMD family (M = W, Mo; X = S, Se, Te), sharing structural similarities with MoS₂ but exhibiting distinct electronic characteristics:

    PropertyWS₂MoS₂
    Bandgap (Monolayer)2.1 eV direct1.8 eV direct
    Carrier Mobility~100 cm²/Vs~200 cm²/Vs
    Thermal Stability (Air)594°C450°C

    The heavier tungsten atom confers stronger spin-orbit coupling (≈400 meV vs. MoS₂'s ≈150 meV), making WS₂ preferable for valleytronics and spintronic applications.

    Crystallographic Significance and Structural Paradigms

    WS₂ exhibits remarkable polymorphism, with four primary crystalline phases:

    • 2H-WS₂ (Hexagonal):

      • Most thermodynamically stable
      • Trigonal prismatic coordination (D₃h symmetry)
      • Layer spacing: 0.62 nm
      • Unit cell: a = 0.315 nm, c = 1.227 nm
    • 1T-WS₂ (Trigonal):

      • Metastable octahedral coordination
      • Exhibits metallic conductivity
      • Convertible to 2H phase via annealing
    • 3R-WS₂ (Rhombohedral):

      • ABC stacking sequence
      • Rare in nature, synthesized via CVD
    • 4M-WS₂ (Monoclinic):

      • Distorted octahedral sites
      • High defect density enables catalytic activity

    Figure 1. Crystal structures of WS₂ polymorphs: (A) 2H phase showing trigonal prismatic coordination, (B) 1T phase with octahedral geometry.

    Contemporary Research Landscape

    Recent breakthroughs have expanded WS₂ applications:

    • Energy Storage: WS₂/graphene heterostructures achieve 1,250 F/g specific capacitance.
    • Catalysis: Edge-sulfurized WS₂ nanosheets show 58 mV/dec Tafel slope in HER.
    • Nanotube Electronics: 1D WS₂ nanotubes demonstrate superconductivity below 5.8 K.
    • Flexible Electronics: Hydrothermally grown WS₂ films attain 10³ ON/OFF ratios.

    Layered Crystalline Configuration

    WS₂ crystallizes in a hexagonal lattice (space group P63/mmc) with tungsten atoms occupying trigonal prismatic coordination sites between sulfur layers [1] [2]. The unit cell parameters measure a = 0.312 nm, b = 0.312 nm, and c = 1.230 nm, with interlayer van der Waals gaps of 0.6 nm facilitating mechanical exfoliation [3]. Bulk WS₂ adopts the 2H polytype, characterized by AB stacking sequences where adjacent sulfur layers align directly above one another [2]. This configuration generates anisotropic mechanical properties, with in-plane covalent bonding (W–S bond strength ≈ 3.5 eV) contrasting with weak interlayer interactions (~40 meV/atom) [6].

    Table 1: Crystallographic parameters of WS₂ polytypes

    PolytypeSymmetryStacking SequenceStability
    2HHexagonalABABThermodynamic
    1TTrigonalABCABCMetastable
    3RRhombohedralABCHigh-pressure

    The 2H phase demonstrates superior thermal stability, maintaining structural integrity up to 1250°C in inert atmospheres before decomposing into elemental tungsten and sulfur [1]. X-ray diffraction analyses reveal intensified (002) peak signatures in highly ordered stacks, while reduced intensity and peak shifting indicate interlayer expansion in nanostructured forms [5].

    Dimensionality-Dependent Characteristics

    Electronic band structure undergoes profound dimensionality transitions:

    • Bulk WS₂: Indirect bandgap of ~1.3 eV with valence band maximum at Γ point and conduction band minimum near K [2]
    • Few-layer (5L): Transition onset to direct gap characteristics (photoluminescence quantum yield ≈ 6%) [3]
    • Monolayer: Direct bandgap of ~2.1 eV with enhanced exciton binding energy (≈70 meV) due to reduced dielectric screening [2]

    Mechanical properties exhibit similar thickness dependence, with monolayer WS₂ demonstrating exceptional flexibility (fracture strain > 10%) and strength (Young's modulus ≈ 270 GPa) [2]. Raman spectroscopy quantifies these effects through characteristic mode stiffening: B~g~ phonon shifts from 110.9 cm⁻¹ (6L) to 121.1 cm⁻¹ (monolayer), reflecting increased intralayer bond rigidity [6].

    Morphological Classifications

    Monolayer WS₂ Systems

    Chemical vapor deposition (CVD) on c-cut sapphire yields continuous monolayers (thickness ≈ 0.7 nm) with domain sizes exceeding 50 μm [3]. Aberration-corrected TEM reveals sulfur vacancy concentrations < 0.3% in optimized growth conditions [7]. However, ambient stability remains challenged by photo-oxidation kinetics:
    $$ \text{WS}2 + \text{O}2 + h\nu (\lambda < 660\ \text{nm}) \rightarrow \text{WO}x + \text{H}2\text{SO}_4 $$
    This degradation pathway proceeds via water-catalyzed radical chain reactions, with complete monolayer oxidation occurring within 72 hours under 1 sun illumination [1] [7].

    Few-Layer Assemblies

    CVD-synthesized few-layer WS₂ (5L, ≈3.5 nm) demonstrates transitional properties between 2D and 3D regimes. Electrical measurements reveal carrier mobility gradients:

    • Monolayer: ≈10 cm²/Vs
    • Bilayer: ≈35 cm²/Vs
    • 5-layer: ≈90 cm²/Vs

    Table 2: Few-layer WS₂ growth characteristics

    ParameterSpecification
    Substratec-cut sapphire
    Thickness5 layers (±1 layer)
    Domain size1–50 μm
    Carrier density10¹²–10¹³ cm⁻²
    Photoresponsivity0.1–1 A/W (532 nm illumination)

    Physical Description

    OtherSolid

    Hydrogen Bond Acceptor Count

    2

    Exact Mass

    247.895076 g/mol

    Monoisotopic Mass

    247.895076 g/mol

    Heavy Atom Count

    3

    UNII

    6JHT6TE2T7

    GHS Hazard Statements

    Aggregated GHS information provided by 118 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    Reported as not meeting GHS hazard criteria by 38 of 118 companies. For more detailed information, please visit ECHA C&L website;
    Of the 4 notification(s) provided by 80 of 118 companies with hazard statement code(s):;
    H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Irritant

    Irritant

    Other CAS

    12138-09-9

    Wikipedia

    Tungsten(IV) sulfide

    General Manufacturing Information

    Petrochemical manufacturing
    Petroleum refineries
    Primary metal manufacturing
    Reclamation
    Services
    Tungsten sulfide (WS2): ACTIVE

    Dates

    Modify: 2023-08-15

    Explore Compound Types